molecular formula C18H22N2O3S B5339058 N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide

Katalognummer B5339058
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: QCBBNYJLHHNCSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool to study ion channels. DMSB is a small molecule that selectively binds to the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals.

Wirkmechanismus

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide selectively binds to the voltage-sensing domain of Nav1.7 and stabilizes the channel in a closed state, thereby preventing the influx of sodium ions and the generation of action potentials. This leads to a reduction in the transmission of pain signals from nociceptive neurons to the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to reduce pain in animal models of neuropathic and inflammatory pain. It has also been shown to reduce the excitability of nociceptive neurons and to inhibit the release of pro-inflammatory cytokines. This compound has a relatively short half-life and is rapidly metabolized in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has several advantages for lab experiments, including its selectivity for Nav1.7 and its ability to reduce pain in animal models. However, this compound has a relatively short half-life and is rapidly metabolized in the liver, which may limit its usefulness in certain experiments. Additionally, this compound may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

For research on N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide include the development of more potent and selective Nav1.7 blockers, the investigation of the long-term effects of Nav1.7 blockade on pain processing, and the exploration of the potential use of Nav1.7 blockers in the treatment of chronic pain disorders. Additionally, further research is needed to understand the off-target effects of this compound on other ion channels and to develop strategies to minimize these effects.

Synthesemethoden

The synthesis of N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves several steps, starting from the reaction of 3,5-dimethylaniline with ethyl chloroformate to form 3,5-dimethylphenyl N-carbethoxy carbamate. This compound is then reacted with sodium sulfite and methylamine to form the intermediate 3,5-dimethylphenyl N-(methylsulfonamido) carbamate. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to form this compound. The overall yield of this synthesis method is around 25%.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has been used as a pharmacological tool to study the role of Nav1.7 in pain transmission. Nav1.7 is a sodium ion channel that is selectively expressed in nociceptive neurons and plays a crucial role in the transmission of pain signals. Mutations in the Nav1.7 gene have been associated with various pain disorders, including inherited erythromelalgia and paroxysmal extreme pain disorder. This compound selectively blocks Nav1.7 and has been shown to reduce pain in animal models of neuropathic and inflammatory pain.

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)17-8-6-15(7-9-17)18(21)19-16-11-13(2)10-14(3)12-16/h6-12H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBBNYJLHHNCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.